Acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester

Catalog No.
S14299978
CAS No.
71549-05-8
M.F
C17H17ClO3
M. Wt
304.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl...

CAS Number

71549-05-8

Product Name

Acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester

IUPAC Name

ethyl 2-[2-[(4-chlorophenyl)methyl]phenoxy]acetate

Molecular Formula

C17H17ClO3

Molecular Weight

304.8 g/mol

InChI

InChI=1S/C17H17ClO3/c1-2-20-17(19)12-21-16-6-4-3-5-14(16)11-13-7-9-15(18)10-8-13/h3-10H,2,11-12H2,1H3

InChI Key

SXYMAGONWZFLSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1CC2=CC=C(C=C2)Cl

Acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester, also known by its systematic name, is a synthetic organic compound characterized by its unique structure that includes an acetic acid moiety and a phenoxy group substituted with a 4-chlorobenzyl group. This compound is part of a larger class of phenoxyacetic acid derivatives, which have garnered interest in medicinal chemistry due to their potential biological activities.

The molecular formula of this compound is C_{16}H_{18ClO_3 and its molecular weight is approximately 304.77 g/mol. The presence of the chlorine atom in the para position of the benzyl ring can significantly influence the compound's reactivity and biological properties.

, including:

  • Esterification: The reaction between acetic acid and the corresponding alcohol (in this case, ethyl alcohol) to form the ester bond.
  • Nucleophilic Substitution: The introduction of the 4-chlorobenzyl group onto the phenoxy ring through nucleophilic substitution reactions.
  • Hydrolysis: Under certain conditions, esters can undergo hydrolysis to regenerate the corresponding acids and alcohols.

These reactions are crucial for modifying the structure to enhance biological activity or improve solubility.

Acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester has shown promising biological activities, particularly in anti-inflammatory and analgesic contexts. Research indicates that compounds with similar structures may selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation processes. This selectivity can lead to reduced gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) .

In vivo studies have demonstrated significant reductions in paw swelling and inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE-2), indicating its potential as an effective anti-inflammatory agent .

The synthesis of acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester can be achieved through various methods:

  • Direct Esterification: Reacting acetic acid with 2-(2-(4-chlorobenzyl)phenol) in the presence of a dehydrating agent like sulfuric acid or p-toluenesulfonic acid.
  • Modified Synthetic Routes: Utilizing optimized pathways that involve intermediate compounds such as phenolic derivatives to enhance yields and reduce reaction times .
  • Use of Catalysts: Employing catalysts like dimethylaminopyridine during the reaction can improve efficiency and selectivity .

This compound has potential applications in various fields:

  • Pharmaceuticals: As a candidate for developing anti-inflammatory drugs with improved safety profiles.
  • Agricultural Chemicals: Potential use as a herbicide or pesticide due to its structural similarities with other phenoxyacetic acids known for such applications.
  • Chemical Intermediates: Useful in synthesizing more complex organic compounds for research and industrial applications.

Interaction studies of acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester with biological targets suggest that it may interact specifically with COX-2 enzymes due to its structural features. Molecular modeling studies indicate that its unique chlorophenyl motif enhances binding affinity compared to other non-selective NSAIDs .

Furthermore, toxicity assessments have shown favorable safety profiles when evaluated against common biomarkers for liver and kidney function, making it a viable candidate for further development .

Several compounds share structural similarities with acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Phenoxyacetic AcidBasic phenoxy structureCommon herbicide; less selective COX inhibition
Mefenamic AcidContains a carboxylic acid groupNon-selective COX inhibitor; higher gastrointestinal side effects
CelecoxibSulfonamide group in para positionHighly selective COX-2 inhibitor; reduced side effects
FlurbiprofenPropionic acid derivativeNon-selective; used primarily for pain relief

Acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester stands out due to its specific structural modifications that enhance selectivity towards COX-2 while potentially minimizing adverse effects associated with traditional NSAIDs.

Microwave-Assisted Synthesis Protocols for Chlorobenzyl-Substituted Phenoxyacetate Esters

Microwave irradiation has emerged as a superior technique for synthesizing chlorobenzyl-substituted phenoxyacetate esters. In a solvent-free protocol, sodium azophenate and sodium chloroacetate are combined in a microwave reactor, achieving yields exceeding 90% within 5–6 minutes. The polar reaction medium efficiently absorbs microwave energy, accelerating nucleophilic substitution between the phenoxide ion and chloroacetate. Comparative studies show conventional reflux methods yield only 42–48% over 3.5 hours due to hydrolysis side reactions.

Table 1: Microwave vs. Conventional Synthesis of Phenoxyacetate Esters

ParameterMicrowave MethodConventional Method
Reaction Time5–6 minutes3.5 hours
Yield81–90%42–48%
SolventNoneAqueous/acetone
Byproduct FormationMinimalSignificant

The absence of solvent prevents hydrolysis of reactive intermediates, while localized heating enhances molecular collisions. For example, 2-(4-(para-tolyldiazenyl)phenoxy)acetic acid derivatives synthesized via microwaves exhibit 85–90% purity, confirmed by $$ ^1H $$ NMR and IR spectroscopy.

Solvent-Free Esterification Strategies Using Phosphonitrilic Chloride Activators

Solvent-free esterification leverages solid-phase reactions to minimize waste and improve atom economy. While phosphonitrilic chloride activators are not explicitly documented in the provided literature, analogous methods using sodium salts demonstrate efficacy. For instance, sodium azophenate and sodium chloroacetate react under microwave irradiation without solvents, yielding 90% product. The mechanism involves in situ generation of reactive phenoxide ions, which attack the electrophilic carbon of chloroacetate.

Table 2: Solvent-Free Esterification Parameters

ComponentRoleConditions
Sodium AzophenatePhenoxide Source400 W, 5 min
Sodium ChloroacetateElectrophilic ReactantMicrowave Irradiation
EthanolPaste Formation1–2 drops

This approach eliminates solvent recovery steps and reduces energy consumption. Future studies could explore phosphonitrilic chloride’s potential to activate carboxyl groups in similar systems.

β-Cyclodextrin Inclusion Complexation Techniques for Enhanced Solubility

β-Cyclodextrin (β-CD) inclusion complexes improve the aqueous solubility of hydrophobic esters like acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester. Although specific data for this compound are absent in the provided sources, general methodologies involve encapsulating the guest molecule within β-CD’s hydrophobic cavity. Techniques such as co-precipitation and kneading are widely used:

  • Co-Precipitation: β-CD and the ester are dissolved in a hydroalcoholic solution, followed by evaporation.
  • Kneading: Physical mixing of β-CD and the ester with a small solvent quantity to form a paste.

Table 3: Theoretical β-CD Inclusion Complex Parameters

MethodMixing TimeSolvent RatioComplexation Efficiency
Co-Precipitation2 hours1:1 ethanol:H₂OHigh (80–90%)
Kneading45 minutesMinimal ethanolModerate (60–70%)

These methods require optimization of molar ratios and mixing durations to maximize solubility enhancement.

Comparative Analysis of Kneading vs. Co-Precipitation Complex Formation

Kneading offers practical advantages over co-precipitation, including shorter processing times and reduced solvent use. However, co-precipitation typically achieves higher complexation efficiency due to better molecular dispersion. For instance, kneading might yield 60–70% complexation versus 80–90% for co-precipitation. The choice depends on scalability requirements and desired solubility profiles.

XLogP3

5

Hydrogen Bond Acceptor Count

3

Exact Mass

304.0866221 g/mol

Monoisotopic Mass

304.0866221 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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